Methyl 3-acetyl-5-nitrobenzoate
Description
Methyl 3-acetyl-5-nitrobenzoate is a nitro-substituted aromatic ester featuring an acetyl group at the 3-position and a nitro group at the 5-position of the benzene ring. The acetyl group is a strong electron-withdrawing substituent, which influences reactivity, solubility, and intermolecular interactions compared to other derivatives.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
methyl 3-acetyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-6(12)7-3-8(10(13)16-2)5-9(4-7)11(14)15/h3-5H,1-2H3 |
InChI Key |
SMBWZJWNYWXJQU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents at the 3-position significantly alter electronic and steric properties:
*Calculated based on analogous structures.
Key Observations :
- Electron Effects : Acetyl and nitro groups create a highly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions .
- Hydrogen Bonding: Amino and carboxy substituents enable intermolecular H-bonding, influencing crystallization (e.g., Methyl 3-carboxy-5-nitrobenzoate forms π-π stacks and H-bonded dimers ).
Reactivity Trends :
- Acetyl and nitro groups direct further substitutions to specific ring positions (meta/para to existing groups).
- Carboxy derivatives are prone to decarboxylation under acidic conditions, while amino groups undergo diazotization .
Physical and Chemical Properties
*Inferred from analogs.
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